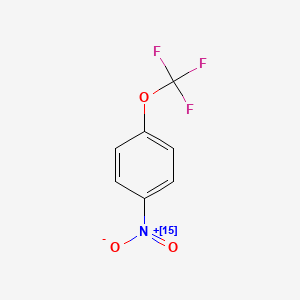

4-(Trifluoromethoxy)nitrobenzene-15N

Vue d'ensemble

Description

4-(Trifluoromethoxy)nitrobenzene-15N is a biochemical used for proteomics research . It has a molecular formula of C7H4F3(15N)O3 and a molecular weight of 208.10 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a nitro group and a trifluoromethoxy group . The exact spatial arrangement of these groups could not be found in the available resources.Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.1 and a molecular formula of C7H4F3 15 NO3 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Nitration Studies

Nitration of various aromatic compounds, including dimethoxybenzenes and mesitylene, with 15N-labelled nitric acid has been studied. These studies, such as the one conducted by Lehnig (1996), reveal insights into the nitration processes and radical formation involved in chemical reactions (Lehnig, 1996).

Oxidation and Reduction Reactions

Research has focused on the regioselective oxidation of nitrobenzene to nitrophenols, demonstrating the interaction between nitrobenzene and polyoxometalates, as studied by Khenkin, Weiner, and Neumann (2005). Additionally, the reduction of nitrobenzenes with different substituents has been analyzed using various methods, providing insights into the photoreduction process and polymerization reactions (Khenkin et al., 2005), (Norambuena et al., 2004).

Spectroscopic Analysis

NMR spectroscopic analysis of 15N-nitrobenzene, as conducted by Ernst, Lustig, and Wray (1976), provides valuable data on coupling constants and the molecular structure of nitrobenzene derivatives (Ernst et al., 1976).

Isotope Separation and Enrichment

Stevenson et al. (1986) explored the concept of isotope separation through electron exchange equilibria, finding that 15N-nitrobenzene has a higher affinity for solvated electrons than its 14N counterpart, which is crucial for isotopic enrichment in scientific applications (Stevenson et al., 1986).

Surface Chemistry and Catalysis

Studies like that of Adenier et al. (2005) have shown the spontaneous formation of multilayer coatings of nitrophenyl groups on various surfaces without electrochemical induction, a process crucial in surface chemistry and material science (Adenier et al., 2005).

Catalytic Reduction

Research on the catalytic performance of mesoporous materials in the hydrogenation of nitrobenzene, as demonstrated by Liu et al. (2010), highlights the application of 15N-nitrobenzene derivatives in catalysis (Liu et al., 2010).

Environmental Science

Research on nitrobenzene biodegradation pathways, like the work by Hofstetter et al. (2008), reveals the potential environmental impact and treatment strategies for nitrobenzene pollutants (Hofstetter et al., 2008).

Pollutant Detection

Innovative methods for detecting environmental pollutants, such as the recognition of water pollutants by luminescent MOFs, as studied by Ghosh et al. (2015), are also crucial applications of nitrobenzene derivatives (Ghosh et al., 2015).

Safety and Hazards

4-(Trifluoromethoxy)nitrobenzene-15N should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of contact, wash off with soap and plenty of water and consult a doctor .

Propriétés

IUPAC Name |

1-[oxido(oxo)(15N)(15N)azaniumyl]-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H/i11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEIKVUMDBCCRW-KHWBWMQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

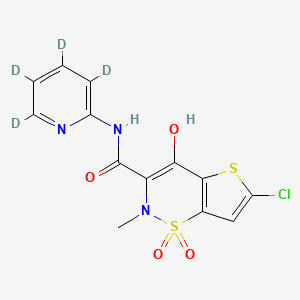

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

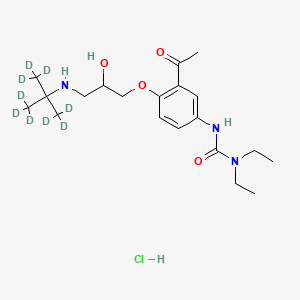

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)